
Oenin-d6 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oenin-d6 Chloride is an isotope-labeled anthocyanin compound, specifically the 3-glucoside conjugate of Malvidin. It is found in the skin of purple grapes and blueberries and is known for its potential anti-inflammatory properties. This compound is used in various scientific research applications due to its unique properties and stability.
Preparation Methods
The synthesis of Oenin-d6 Chloride involves the incorporation of deuterium atoms into the Oenin molecule. The synthetic route typically includes the following steps:
Extraction: Oenin is extracted from natural sources such as grape skins or blueberries.
Deuteration: The extracted Oenin undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is usually achieved through catalytic exchange reactions under controlled conditions.
Purification: The deuterated Oenin is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Oenin-d6 Chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, this compound can undergo nucleophilic substitution reactions in the presence of nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oenin-d6 Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of anthocyanins in various samples.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in experiments to understand its effects on cellular processes and pathways.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in preventing or treating inflammatory diseases.
Industry: The compound is used in the food and beverage industry to study the stability and color properties of anthocyanins in products like wine and fruit juices.
Mechanism of Action
The mechanism of action of Oenin-d6 Chloride involves its interaction with various molecular targets and pathways. As an anthocyanin, it exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Neuroprotective Effects: Studies suggest that this compound may protect neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Oenin-d6 Chloride is compared with other similar anthocyanin compounds, such as:
Malvidin 3-glucoside Chloride: Similar in structure but without deuterium labeling.
Cyanidin 3-glucoside Chloride: Another anthocyanin with different antioxidant properties.
Pelargonidin 3-glucoside Chloride: Known for its distinct color properties and stability.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise analytical studies .
Properties
Molecular Formula |
C23H25ClO12 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m0./s1/i1D3,2D3; |
InChI Key |
YDIKCZBMBPOGFT-LMGBLOSMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


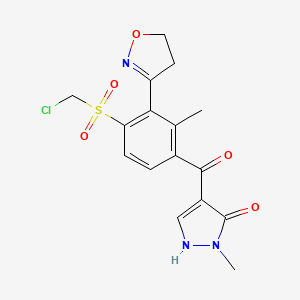
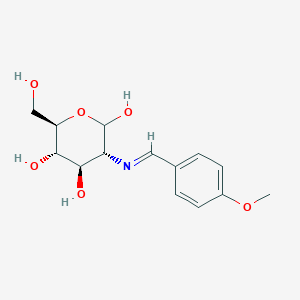
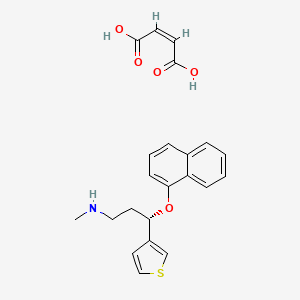
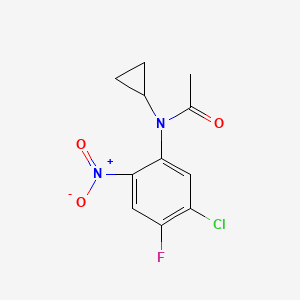
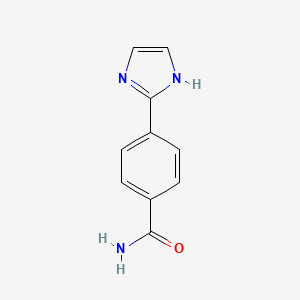
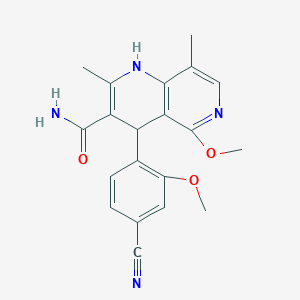
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)

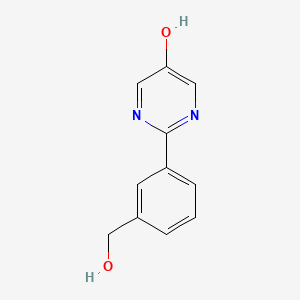
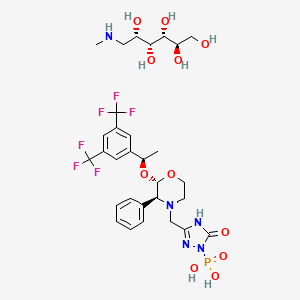
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

